molecular formula C9H6IN B010073 1-Iodoisoquinoline CAS No. 19658-77-6

1-Iodoisoquinoline

Cat. No.: B010073
CAS No.: 19658-77-6
M. Wt: 255.05 g/mol
InChI Key: FDDBUIWRNBGXHB-UHFFFAOYSA-N
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Description

1-Iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H6IN. It is a derivative of isoquinoline, where an iodine atom is substituted at the first position of the isoquinoline ring. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .

Preparation Methods

1-Iodoisoquinoline can be synthesized through several methods:

Industrial production methods often involve large-scale adaptations of these laboratory techniques, ensuring high yield and purity.

Chemical Reactions Analysis

1-Iodoisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various acids and bases. Major products formed include substituted isoquinolines and other heterocyclic compounds.

Comparison with Similar Compounds

1-Iodoisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the iodine atom, which makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDBUIWRNBGXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348831
Record name 1-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19658-77-6
Record name 1-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodoisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A dry and argon flushed 10 mL flask, equipped with a magnetic stirrer and a septum, was charged with TMPMgCl LiCl (5 mL, 1.2 M in THF, 6.0 mmol). Isoquinoline (703 mg, 5.45 mmol) in THF (5 ml) was added dropwise at room temperature. During addition, the reaction mixture became red and the metalation was complete after 2 h (as checked by GC analysis of reaction aliquots quenched with a solution of I2 in THF, the conversion was more than 98%). A solution of I2 in THF (6 ml, 1 M in THF, 6.0 mmol) was slowly added at −20° C. The reaction mixture was quenched with sat. aqueous NH4Cl solution (10 mL). The aqueous phase was extracted with ether (4×10 mL), dried with Na2SO4 and concentrated in vacuo. The crude residue was purified by filter column chromatography (CH2Cl2/pentane) yielding 1-iodoisoquinoline (7a; 1.33 mg, 96%) as slightly yellow crystals (mp=74-76° C.).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
703 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-iodoisoquinoline important in organic synthesis?

A1: this compound is a valuable intermediate in organic synthesis, particularly for the construction of complex alkaloids. Its reactivity stems from the iodine atom at the 1-position, which can participate in various coupling reactions.

Q2: How does the structure of the isoquinoline ring influence the synthesis of oxoisoaporphine alkaloids from 1-iodoisoquinolines?

A2: Research indicates that the electrophilic nature of the isoquinoline's ring B significantly impacts the cyclization step, a crucial step in forming the oxoisoaporphine structure from this compound derivatives. [] Electron-withdrawing groups on ring B enhance the electrophilicity, promoting the cyclization reaction and leading to higher yields of the desired alkaloid. Conversely, electron-donating groups decrease the electrophilicity and hinder the cyclization process. Therefore, understanding the electronic properties of the isoquinoline ring system is crucial for optimizing the synthesis of oxoisoaporphine alkaloids.

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